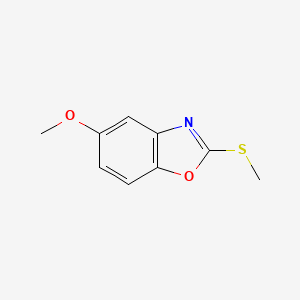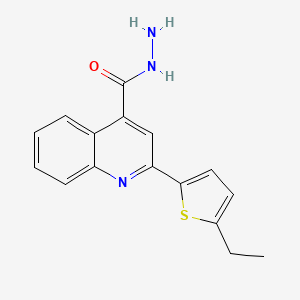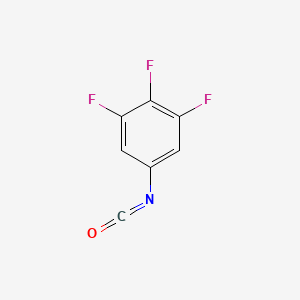
5-Methoxy-2-(methylthio)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-Methoxy-2-(methylthio)-1,3-benzoxazole, is a derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in the ring structure. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including material science and pharmaceuticals. Although the specific compound is not directly studied in the provided papers, related benzoxazole derivatives have been synthesized and evaluated for their properties and potential applications.
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves cyclization reactions and the introduction of various functional groups to the core structure. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole involves a two-step procedure starting from 2-(pentafluorophenyl)benzazoles . Similarly, regioselective preparation of 5-amino- and 6-amino-1,3-benzoxazole-4,7-diones is achieved from symmetrical diaminophenol and aminoresorcinol . These methods could potentially be adapted for the synthesis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is often characterized using techniques such as X-ray diffraction, FT-IR spectroscopy, and NMR spectroscopy. For example, the crystal structure of a related compound, methyl-2-(5-(4-methoxybenzylidene)-2,4-dioxotetrahydrothiazole-3-yl)propionate, was confirmed by X-ray analysis . Theoretical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are also employed to predict structural parameters and vibrational frequencies . These techniques would be relevant for analyzing the molecular structure of 5-Methoxy-2-(methylthio)-1,3-benzoxazole.
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions, including interactions with amines, metalation, and reactions with electrophiles. For instance, 2-(2-oxopropylthio)benzoxazoles react with primary amines to afford 2-(2-hydroxyphenylimino)-4-methylthiazoles . Additionally, 1-(benzyloxy)-1,2,3-triazole undergoes directed lithiation and subsequent reaction with electrophiles to introduce different substituents . These reactions highlight the chemical versatility of benzoxazole derivatives and suggest potential pathways for further functionalization of 5-Methoxy-2-(methylthio)-1,3-benzoxazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure and substituents. For example, the presence of a methoxy group can affect the compound's solubility, acidity, and reactivity. The high acidity of the fluorophenol moiety in certain benzoxazole derivatives makes them sensitive to pH changes and suitable for use as fluorescent probes . The antiproliferative and antimicrobial activities of these compounds are also significant, as demonstrated by their effects on various cancer cell lines and microorganisms . These properties are important for understanding the potential applications of 5-Methoxy-2-(methylthio)-1,3-benzoxazole in biological systems.
科学的研究の応用
Fluorescent Nanomaterials Synthesis
The derivative of benzoxazole, including those with methoxy and methylthio substituents, has been explored for its potential in synthesizing highly fluorescent nanofibers and microcrystals. Through a solvent-exchange method, it was demonstrated that minor chemical modifications can significantly affect the particle formation type, leading to either nanofibers or microcrystals. These compounds exhibit strong blue light emission in solid state, with photoluminescence quantum yields reaching up to 38%. The spectroscopic properties and molecular arrangement suggest these derivatives are promising candidates for applications in fluorescent nanomaterials, especially in aqueous and biological media (Ghodbane et al., 2012).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of benzoxazole derivatives. Novel 1,2,4-triazole derivatives, including benzoxazole compounds, were synthesized and showed good to moderate activities against various microorganisms. These findings underscore the versatility of benzoxazole derivatives in developing new antimicrobial agents with potential for treating bacterial infections (Bektaş et al., 2007).
Anticancer Properties
Benzoxazole derivatives have been investigated for their anticancer properties. Certain compounds were identified with significant in vitro antiproliferative activity against human cancer cell lines, including lung cancer cells. These compounds induce apoptotic cell death by generating reactive oxygen species and promoting autophagy, revealing a potential therapeutic strategy against cancer (Hsieh et al., 2017).
Cholinesterase Inhibition and Antioxidant Activity
Recent research on benzoxazole and naphthoxazole analogs has demonstrated their potency as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, some of these compounds have shown significant antioxidant properties, further highlighting their potential in medical applications (Skrzypek et al., 2022).
作用機序
Safety and Hazards
The safety data sheet for “5-Methoxy-2-(methylthio)-1,3-benzoxazole” advises against food, drug, pesticide or biocidal product use . In case of accidental release, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
5-methoxy-2-methylsulfanyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-6-3-4-8-7(5-6)10-9(12-8)13-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSWJOYWWDMCCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(methylthio)-1,3-benzoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)
![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)
![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)
![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)
![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)
![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)
![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)
